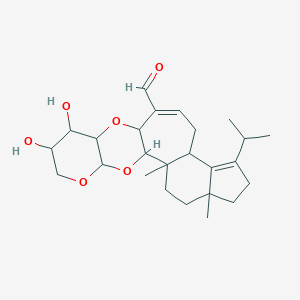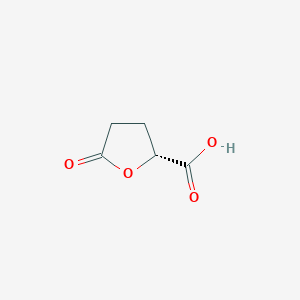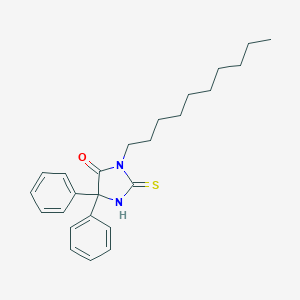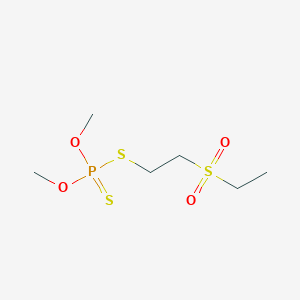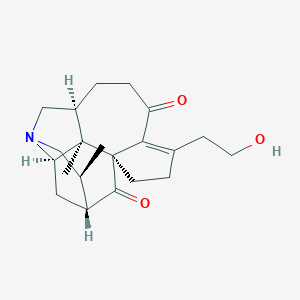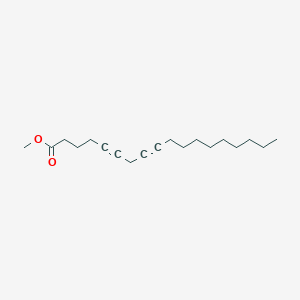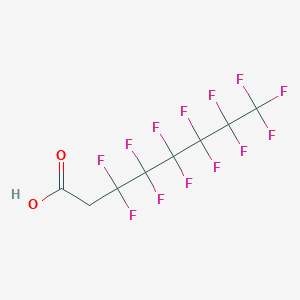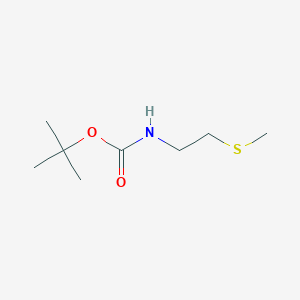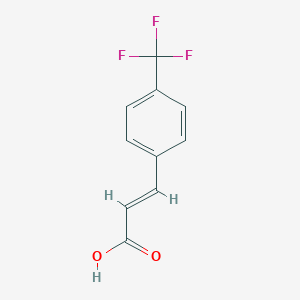
4-(トリフルオロメチル)桂皮酸
概要
説明
4-(Trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C10H7F3O2. It is a derivative of cinnamic acid, where a trifluoromethyl group is substituted at the para position of the phenyl ring. This compound is known for its applications in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
科学的研究の応用
4-(Trifluoromethyl)cinnamic acid has a wide range of applications in scientific research:
作用機序
Target of Action
4-(Trifluoromethyl)cinnamic acid is a synthetic compound that has been found to have significant activity against bacterial infections . The primary targets of this compound are bacterial strains such as Staphylococcus aureus and Enterococcus faecalis . These bacteria are responsible for a variety of infections in humans, and the ability of 4-(Trifluoromethyl)cinnamic acid to inhibit their growth suggests a potential role in the treatment of these infections.
Mode of Action
It is known that the compound interacts with its bacterial targets, leading to their inhibition
生化学分析
Biochemical Properties
4-(Trifluoromethyl)cinnamic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been employed as an internal standard for the determination of A77 1726 (2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide) in plasma by HPLC . The interactions of 4-(Trifluoromethyl)cinnamic acid with these biomolecules are crucial for its function in biochemical assays and research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Trifluoromethyl)cinnamic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-(Trifluoromethyl)cinnamic acid undergoes a single fully reversible temperature-induced phase transition at around 132/131 K (cooling/heating) . This property is crucial for its application in biochemical research.
準備方法
Synthetic Routes and Reaction Conditions: 4-(Trifluoromethyl)cinnamic acid can be synthesized through several methods. One common approach involves the Heck reaction, where a trifluoromethylated aryl halide reacts with an acrylate in the presence of a palladium catalyst. Another method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a trifluoromethylated aryl boronic acid with an acrylate under palladium catalysis .
Industrial Production Methods: Industrial production of 4-(Trifluoromethyl)cinnamic acid typically involves large-scale Heck or Suzuki-Miyaura coupling reactions. These methods are favored due to their high yields and scalability. The reaction conditions often include the use of organic solvents such as dichloromethane or ethyl acetate, and the reactions are carried out under an inert atmosphere to prevent oxidation .
化学反応の分析
Types of Reactions: 4-(Trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of trifluoromethylbenzoic acid.
Reduction: Formation of trifluoromethylbenzyl alcohol.
Substitution: Formation of various substituted cinnamic acid derivatives.
類似化合物との比較
4-(Trifluoromethyl)cinnamic acid can be compared with other similar compounds such as:
- 3-(Trifluoromethyl)cinnamic acid
- 4-Fluorocinnamic acid
- 4-Chlorocinnamic acid
- 4-Nitrocinnamic acid
Uniqueness:
- The presence of the trifluoromethyl group at the para position enhances its lipophilicity and metabolic stability compared to other cinnamic acid derivatives .
- It exhibits unique reactivity patterns in substitution and coupling reactions due to the electron-withdrawing nature of the trifluoromethyl group .
By understanding the properties, preparation methods, and applications of 4-(Trifluoromethyl)cinnamic acid, researchers can leverage its unique characteristics for various scientific and industrial purposes.
特性
IUPAC Name |
(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H,14,15)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRMAUMHJREENI-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501224492 | |
| Record name | (2E)-3-[4-(Trifluoromethyl)phenyl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501224492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16642-92-5, 2062-26-2 | |
| Record name | (2E)-3-[4-(Trifluoromethyl)phenyl]-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16642-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(Trifluoromethyl)cinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002062262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Trifluoromethyl)cinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016642925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3-[4-(Trifluoromethyl)phenyl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501224492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(trifluoromethyl)cinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.518 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Propenoic acid, 3-[4-(trifluoromethyl)phenyl]-, (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.690 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(TRIFLUOROMETHYL)CINNAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH27VC974F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural features of 4-(Trifluoromethyl)cinnamic acid contribute to its inhibitory activity against parasitic weeds like Cuscuta campestris?
A1: Research indicates that the presence of a methyl ester group significantly enhances the inhibitory activity of 4-(Trifluoromethyl)cinnamic acid against Cuscuta campestris. [] This suggests that modifications to the carboxylic acid moiety can greatly influence its efficacy. Additionally, halogen substitutions on the aromatic ring, such as chlorine or bromine, also demonstrate increased activity. []
Q2: How does 4-(Trifluoromethyl)cinnamic acid impact the stability of colloidal quantum dot infrared photodetectors?
A2: When used as a ligand for the electron-transport layer (ETL) in colloidal quantum dot infrared photodetectors, 4-(Trifluoromethyl)cinnamic acid significantly improves device stability. Its strong binding to the quantum dots enhances passivation compared to weakly bound ligands like tetrabutylammonium iodide (TBAI). This leads to suppressed bias-induced ion migration within the ETL and a 50-fold increase in operating stability compared to TBAI-based devices. []
Q3: Does 4-(Trifluoromethyl)cinnamic acid exhibit any antifungal activity?
A3: While not extensively studied for antifungal properties, derivatives of 4-(Trifluoromethyl)cinnamic acid, specifically those incorporating a 1H-1,2,4-triazol-1-yl moiety, have shown promise as orally active antifungal agents. [] This suggests potential for further exploration of this compound and its analogs in antifungal drug development.
Q4: What is known about the solid-state behavior of 4-(Trifluoromethyl)cinnamic acid?
A4: 4-(Trifluoromethyl)cinnamic acid undergoes a fully reversible temperature-induced phase transition around 132 K. [] This transition involves a quadrupling of the unit cell volume and an increase in the number of molecules per unit cell from 2 to 8. This behavior is attributed to changes in the hydrogen bonding network and C–H⋯O interactions within the crystal structure. [] Additionally, the compound can undergo solid-state [2+2] photodimerization, leading to the formation of a cyclobutane ring system. This reaction disrupts the crystal structure, resulting in an amorphous product. []
Q5: Have any computational studies been conducted on 4-(Trifluoromethyl)cinnamic acid?
A5: While specific details are limited, research suggests that quantum chemical calculations, molecular docking studies, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions have been performed on 4-(Trifluoromethyl)cinnamic acid. [] These studies likely provide insights into its electronic structure, potential binding interactions with biological targets, and pharmacokinetic properties.
Q6: Are there any known safety concerns associated with 4-(Trifluoromethyl)cinnamic acid?
A6: While detailed toxicological data is not extensively available in the provided research, preliminary in vitro cytotoxicity screening on human monocytic leukemia THP-1 cells suggests that some derivatives of 4-(Trifluoromethyl)cinnamic acid may exhibit cytotoxicity. [] This highlights the need for further investigation into the safety profile of this compound and its analogs, especially when considering potential therapeutic applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


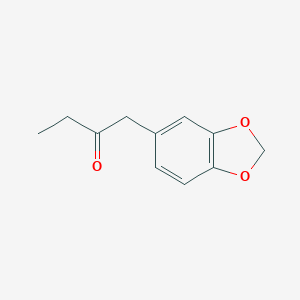
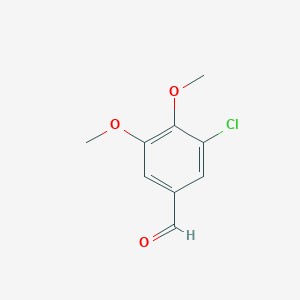
![Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene](/img/structure/B104487.png)
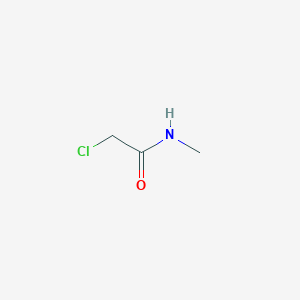
![2,6-Bis[(4-chlorophenyl)methylene]cyclohexan-1-one](/img/structure/B104490.png)

